molecular formula C7H7F3N2S B8310271 2-Ethylthio-5-trifluoromethylpyrimidine

2-Ethylthio-5-trifluoromethylpyrimidine

Cat. No.: B8310271
M. Wt: 208.21 g/mol
InChI Key: JBCXKSQPKLVOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylthio-5-trifluoromethylpyrimidine is a pyrimidine derivative featuring an ethylthio (-S-CH₂CH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 5. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C7H7F3N2S

Molecular Weight

208.21 g/mol

IUPAC Name

2-ethylsulfanyl-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H7F3N2S/c1-2-13-6-11-3-5(4-12-6)7(8,9)10/h3-4H,2H2,1H3

InChI Key

JBCXKSQPKLVOMZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=N1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Similarity

The table below compares 2-Ethylthio-5-trifluoromethylpyrimidine with key analogs, emphasizing substituent differences and physicochemical properties:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Weight (g/mol) Solubility/Storage CAS Number Source
This compound -S-CH₂CH₃ -CF₃ ~210.2* Not reported N/A -
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (A288598) -CF₃ -COOEt 220.15 Store at RT 304693-64-9
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (A273033) -CF₃ -COOH 192.11 Not reported 306960-77-0
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (A745591) -SCH₃ -COOH, -OH (position 4) 216.21 Not reported 397308-78-0

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects :

    • The ethylthio group at position 2 in the target compound introduces greater lipophilicity compared to the trifluoromethyl group in A288596. This may enhance membrane permeability but reduce aqueous solubility .
    • Trifluoromethyl at position 5 (vs. carboxylate or hydroxyl groups in analogs) likely improves metabolic stability and electron-withdrawing effects, influencing reactivity in synthesis .
  • Synthetic Pathways :

    • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ) is synthesized via nucleophilic substitution with 2-chloromethylthiirane . Similar methods may apply to introduce the ethylthio group in the target compound.

Physicochemical and Functional Differences

  • Solubility : Carboxylate esters (e.g., A288598) typically exhibit lower polarity than carboxylic acids (A273033) or hydroxylated analogs (A745591). The ethylthio group in the target compound may further reduce solubility compared to these analogs .
  • Molecular Weight : The target compound (~210.2 g/mol) is lighter than A288598 (220.15 g/mol) due to the absence of the carboxylate ester group.

Research Findings and Implications

  • Structural Similarity Scores : Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (A288598) shows a 0.91 similarity to the target compound, primarily due to the shared pyrimidine core and trifluoromethyl group. However, the ethylthio substitution introduces distinct electronic and steric effects .
  • Synthetic Feasibility : The ethylthio group can be introduced via thiol-alkylation reactions, analogous to methods used for compound 1 in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.